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Abstract
Rogaratinib (BAY 1163877) is a potent and highly selective, orally bioavailable small molecule

inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2]

By targeting FGFRs 1, 2, 3, and 4, rogaratinib disrupts downstream signaling pathways,

notably the RAS-RAF-MEK-ERK cascade, which are critical for cell proliferation, survival, and

angiogenesis.[3][4] This targeted mechanism of action has positioned rogaratinib as a

promising therapeutic agent in cancers characterized by FGFR pathway dysregulation, such as

FGFR gene amplification, mutations, or mRNA overexpression.[3][5] This technical guide

provides a comprehensive overview of rogaratinib's chemical structure, physicochemical

properties, mechanism of action, and key preclinical data, including detailed experimental

methodologies and data presented in a structured format for ease of reference.

Chemical Structure and Physicochemical Properties
Rogaratinib is a complex heterocyclic molecule with the systematic IUPAC name 4-((4-amino-

6-(methoxymethyl)-5-(7-methoxy-5-methyl-1-benzothiophen-2-yl)pyrrolo[2,1-f][3][6][7]triazin-7-

yl)methyl)piperazin-2-one.[7] Its structure is characterized by a pyrrolotriazine core linked to a

benzothiophene moiety and a piperazinone group.

Table 1: Chemical and Physical Properties of Rogaratinib
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Property Value Source(s)

Molecular Formula C₂₃H₂₆N₆O₃S [3][6][7]

Molecular Weight 466.56 g/mol [3][8][9]

CAS Number 1443530-05-9 [3][6][8]

Appearance White to light yellow solid [3]

Solubility

Soluble in DMSO (5.5-16

mg/mL); Insoluble in water and

ethanol

[8][9][10]

Storage

Powder: -20°C for up to 3

years. In solvent: -80°C for up

to 2 years.

[3][9]

Mechanism of Action and Signaling Pathway
Rogaratinib functions as an ATP-competitive inhibitor, reversibly binding to the ATP-binding

pocket within the kinase domain of FGFRs 1-4.[1][4] This occupation prevents the

phosphorylation and subsequent activation of the receptor, thereby blocking the initiation of

downstream signaling cascades. The primary pathway inhibited by rogaratinib is the

FGFR/ERK pathway, which plays a crucial role in tumor cell proliferation and survival.[3][4]

The binding of fibroblast growth factors (FGFs) to their corresponding FGFRs induces receptor

dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.

This phosphorylation event creates docking sites for adaptor proteins such as FRS2, which in

turn recruit other signaling molecules, leading to the activation of the RAS-MAPK and PI3K-

AKT pathways. By inhibiting the initial autophosphorylation step, rogaratinib effectively

abrogates these downstream signals.
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Caption: FGFR Signaling Pathway and Rogaratinib Inhibition.
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Biological Activity and In Vitro Efficacy
Rogaratinib demonstrates high potency and selectivity for the FGFR family in various in vitro

assays.

Table 2: In Vitro Inhibitory Activity of Rogaratinib

Assay Type Target IC₅₀ (nM) Kd (nM) Source(s)

Radiometric

Kinase Assay
FGFR1 1.8 1.6 [3]

FGFR2 <1 5.0 [3]

FGFR3 9.2 7.8 [3]

FGFR4 1.2 7.6 [3]

Cellular Assay

(HUVEC)

FGF2-stimulated

growth
16 - [3]

VEGF-A-

stimulated

growth

453 - [3]

The anti-proliferative effects of rogaratinib have been evaluated in a broad panel of cancer cell

lines. A strong correlation was observed between FGFR mRNA expression levels and

sensitivity to the drug, with cell lines exhibiting higher FGFR expression generally showing

lower IC₅₀ values.[3] For instance, in FGFR-addicted cell lines from lung, breast, colon, and

bladder cancers, IC₅₀ values ranged from 27 nM to over 30 µM.[3]

Experimental Protocols
Radiometric Kinase Assay
This protocol outlines a representative method for determining the in vitro kinase inhibitory

activity of rogaratinib.
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Caption: Workflow for a Radiometric Kinase Inhibition Assay.
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Methodology:

Compound Preparation: Serially dilute Rogaratinib in 100% DMSO.

Enzyme and Substrate Preparation: Prepare a reaction buffer containing recombinant human

FGFR enzyme. Prepare a substrate solution containing a generic tyrosine kinase substrate

(e.g., poly(Glu,Tyr)) and [γ-³³P]ATP.

Reaction Incubation: Add the diluted Rogaratinib and the FGFR enzyme solution to a 96-

well plate and incubate to allow for compound binding.

Reaction Initiation: Start the kinase reaction by adding the substrate solution. Incubate at

room temperature to allow for substrate phosphorylation.

Reaction Termination and Detection: Stop the reaction by adding an acid (e.g., phosphoric

acid). Transfer the reaction mixture to a filter plate that captures the phosphorylated

substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.

Data Analysis: Measure the radioactivity of the captured substrate using a scintillation

counter. The IC₅₀ value is calculated by plotting the percent inhibition against the log

concentration of Rogaratinib.

Cell Proliferation Assay (CellTiter-Glo®)
This protocol describes a method to assess the anti-proliferative effects of rogaratinib on

cancer cell lines.

Methodology:

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of Rogaratinib
(typically from low nM to high µM) or DMSO as a vehicle control.

Incubation: Incubate the plates for a period of 72 hours under standard cell culture conditions

(37°C, 5% CO₂).
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Lysis and Luminescence Measurement: Add CellTiter-Glo® Reagent, which lyses the cells

and generates a luminescent signal proportional to the amount of ATP present (an indicator

of cell viability).

Data Analysis: Measure the luminescence using a plate reader. The IC₅₀ values are

determined by plotting the percentage of cell viability against the log concentration of

Rogaratinib.[3]

Western Blot Analysis
This protocol details the investigation of rogaratinib's effect on FGFR and ERK

phosphorylation.

Methodology:

Cell Treatment and Lysis: Treat cultured cancer cells with various concentrations of

Rogaratinib for a specified time. Harvest and lyse the cells in a buffer containing protease

and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to

a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the

membrane with primary antibodies specific for phosphorylated FGFR (p-FGFR), total FGFR,

phosphorylated ERK1/2 (p-ERK1/2), and total ERK1/2.

Detection: After washing, incubate the membrane with a suitable horseradish peroxidase

(HRP)-conjugated secondary antibody. Detect the signal using an enhanced

chemiluminescence (ECL) substrate and an imaging system.[3]

Pharmacokinetics and Metabolism
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Preclinical studies in rats and dogs have shown that rogaratinib has low blood clearance.[8] In

a phase 1 clinical study, rogaratinib was rapidly absorbed after oral administration and

exhibited an average plasma half-life of 12.7 hours.[8] In vitro studies have indicated that the

metabolism of rogaratinib is primarily mediated by the cytochrome P450 enzymes CYP3A4

and, to a lesser extent, CYP2C9.[1]

Clinical Development and Safety Profile
Rogaratinib has been evaluated in several clinical trials for various advanced cancers.[3][5]

[11] The recommended phase 2 dose has been established in some studies as 600 mg or 800

mg administered orally twice daily.[6][11][12] Common treatment-related adverse events

observed in clinical trials include diarrhea, hyperphosphatemia, and fatigue.[6][11][12]

Conclusion
Rogaratinib is a potent and selective pan-FGFR inhibitor with a well-defined mechanism of

action. Its ability to inhibit FGFR signaling and subsequent downstream pathways, particularly

the ERK pathway, translates into significant anti-proliferative activity in preclinical models of

cancers with FGFR pathway activation. The strong correlation between FGFR mRNA

overexpression and sensitivity to rogaratinib underscores the potential of this biomarker for

patient selection. With a manageable safety profile and demonstrated clinical activity,

rogaratinib represents a promising targeted therapy for patients with FGFR-driven

malignancies. Further clinical investigation is ongoing to fully elucidate its therapeutic potential

in various cancer types.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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